molecular formula C12H10F2N2 B8444567 4-(3,5-Difluoro-phenyl)-2,6-dimethyl-pyrimidine

4-(3,5-Difluoro-phenyl)-2,6-dimethyl-pyrimidine

Cat. No. B8444567
M. Wt: 220.22 g/mol
InChI Key: KZTSHNBSOYGBEU-UHFFFAOYSA-N
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Patent
US07951824B2

Procedure details

To a suspension of 8.0 g, (43 mmol) of 4-Bromo-2,6-dimethyl-pyrimidine [CAS 354574-56-4], 8.1 g (51 mmol, 1.2 equiv.) of 3,5-Difluorophenylboronic acid, an 1.917 g (33.0 mmol, 3.3 equiv.) of KF in 80 ml of DME were added 20 ml of 2M sodium carbonate solution and the mixture was purged with Argon for 10 min. Then 2.24 g (8.6 mmol, 0.2 equiv.) of Triphenylphosphine and 0.96 g (4.3 mmol, 0.1 equiv.) of Palladium acetate were added and the mixture was stirred under Argon atmosphere for 18 h at 85° C. The reaction was allowed to cool to r.t., and worked up with ethyl acetate/water. The crude material was purified by flash chromatography on silicagel (heptane/ethyl acetate 1:1) to yield the title compound (1.96 g, 21%) as a red solid, MS (ISP): m/e=221.2 (M+H)+.
Quantity
43 mmol
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.917 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
2.24 g
Type
reactant
Reaction Step Three
Quantity
0.96 g
Type
catalyst
Reaction Step Three
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
21%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([CH3:9])[N:3]=1.[F:10][C:11]1[CH:12]=[C:13](B(O)O)[CH:14]=[C:15]([F:17])[CH:16]=1.[F-].[K+].C(=O)([O-])[O-].[Na+].[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>COCCOC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C.O>[F:10][C:11]1[CH:12]=[C:13]([C:2]2[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([CH3:9])[N:3]=2)[CH:14]=[C:15]([F:17])[CH:16]=1 |f:2.3,4.5.6,9.10.11,12.13|

Inputs

Step One
Name
Quantity
43 mmol
Type
reactant
Smiles
BrC1=NC(=NC(=C1)C)C
Name
Quantity
8.1 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)B(O)O
Step Two
Name
Quantity
1.917 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
2.24 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.96 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Four
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under Argon atmosphere for 18 h at 85° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was purged with Argon for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to r.t.
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silicagel (heptane/ethyl acetate 1:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C1=NC(=NC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.96 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 20.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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